SNX-2112

Übersicht

Beschreibung

SNX-2112 is a heat shock protein 90 (Hsp90) inhibitor.

Wirkmechanismus

Target of Action

SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformational stability of client proteins, which regulate cell proliferation, survival, and apoptosis .

Mode of Action

This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of its client proteins . This compound has been shown to inhibit the activation of key signaling proteins such as Akt and extracellular signal-related kinase (ERK) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Akt/mTOR signaling pathway, leading to decreased phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) . It also suppresses the Wnt/β-catenin signaling pathway . Furthermore, it downregulates epithelial-mesenchymal transition (EMT), reducing the expression levels of matrix metallopeptidase (MMP)-9, MMP-2, SLUG, SNAIL, β-catenin, and Vimentin .

Pharmacokinetics

It is known that this compound is delivered orally via its prodrug, snx-5422 . This suggests that this compound has good oral bioavailability.

Result of Action

This compound has potent anti-tumor activity. It inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It also induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . In non-small cell lung cancer (NSCLC), it has been shown to induce apoptosis and inhibit the proliferation, invasion, and migration of NSCLC cells .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, it has been shown to overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . .

Biochemische Analyse

Biochemical Properties

SNX-2112 selectively binds to the ATP pocket of Hsp90α and Hsp90β with a Kd of 30 nM, uniformly more potent than 17-AAG . It has been found to inhibit cell growth in a time- and dose-dependent manner more potently than 17-AAG, a traditional Hsp90 inhibitor . The molecular mechanisms of cell-growth inhibition by this compound involve activation of the mitochondrial apoptotic pathway and the degradation of breast cancer-related proteins .

Cellular Effects

This compound has shown potent effects on cancer cell proliferation, degradation of key Hsp90 client proteins, and activity as an orally delivered agent in all mouse xenograft models tested . It has been found to significantly decrease the viability, colony formation ability, and migration of HeLa and U14 cells . The invasiveness of HeLa cells and the proteins involved in metastasis were markedly reduced after this compound treatment .

Molecular Mechanism

This compound inhibits the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway in HeLa cells by decreasing the phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) . It also reduces the expression levels of the endoplasmic reticulum (ER)-localized molecular chaperones, Calnexin and BiP, and unfolded protein response (UPR)-related proteins IRE1α and PERK, suggesting that this compound can suppress ER stress and thus, inactivate the UPR in HeLa cells .

Temporal Effects in Laboratory Settings

This compound has shown to inhibit cell growth in a time- and dose-dependent manner . In the MTT assay, this compound inhibited A-375 cells with IC50 values of 1.25 μM at 48h . In the western blot assay, 0.2 M this compound significantly reduced several growth-related Hsp90 client proteins such as Akt, p-Akt, IKKα, B-Raf, Erk1/2, p-Erk1/1, GSK3β and Chk1 in a time-dependent manner after 24h treatment .

Dosage Effects in Animal Models

This compound, delivered orally as SNX-5422, has exhibited potent effects as a single agent and in combination with erlotinib in both the A431 EGFR -over expressing xenograft model (ED50 25 mg/kg 3X weekly PO) and the NCI-H1975 mutant-EGFR xenograft model (ED50 15 mg/kg 3X weekly PO) .

Metabolic Pathways

This compound is known to inhibit the Akt/mTOR signaling pathway , which plays a crucial role in regulating the cell cycle, protein synthesis, and cell survival. It also suppresses ER stress and thus, inactivates the UPR in HeLa cells .

Transport and Distribution

SNX-5422, the prodrug of this compound, is rapidly converted to this compound in the body . It accumulates in tumor tissues relative to normal tissues , suggesting a preferential distribution towards cancerous cells.

Subcellular Localization

As an Hsp90 inhibitor, this compound is expected to localize in the cytoplasm where Hsp90 is predominantly found. Hsp90 is a cytosolic chaperone that plays a key role in the folding, stability, and function of many proteins .

Eigenschaften

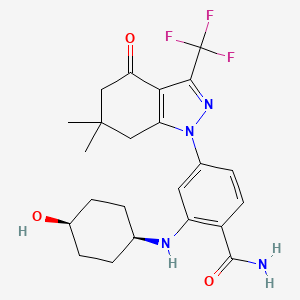

IUPAC Name |

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025695 | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908112-43-6, 945626-71-1 | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-2112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

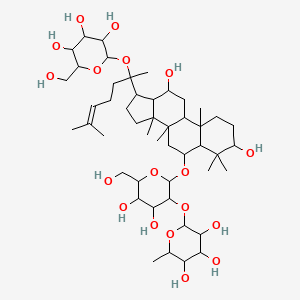

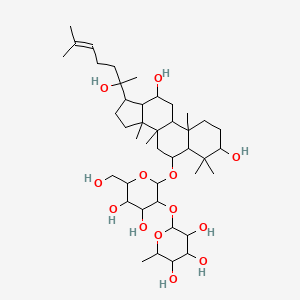

![2-[[3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8050988.png)

![L-Alaninamide,N-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-](/img/structure/B8050996.png)

![sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate](/img/structure/B8051011.png)

![7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate](/img/structure/B8051033.png)